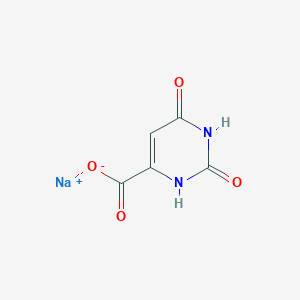
Acétylate de ricinoléate de butyle
Vue d'ensemble
Description
Butyl acetyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. The compound has the molecular formula C24H44O4 and a molecular weight of 396.60. It is a non-ionic surfactant and is commonly used in personal care products due to its excellent emollient and conditioning properties .
Applications De Recherche Scientifique
Butyl acetyl ricinoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a non-ionic surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mécanisme D'action
Target of Action
Butyl acetyl ricinoleate is a chemical compound with the molecular formula C24H44O4 . It is used in the cosmetic industry as a skin conditioning agent and emollient . The primary targets of butyl acetyl ricinoleate are the skin cells, where it helps maintain the skin in good condition and softens and smoothens the skin .
Biochemical Pathways
It is known that ester biosynthesis, a key pathway in yeast and fruit, involves the condensation of an alcohol with acetyl-coa by alcohol-o-acetyltransferase (aatase) . This pathway could potentially be involved in the synthesis of butyl acetyl ricinoleate.
Result of Action
The result of the action of butyl acetyl ricinoleate is primarily observed at the skin level. It helps to maintain the skin in good condition and softens and smoothens the skin . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl acetyl ricinoleate is synthesized through the esterification of ricinoleic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Ricinoleic acid+Butanol→Butyl acetyl ricinoleate+Water
Industrial Production Methods
Industrial production of butyl acetyl ricinoleate involves the use of large-scale reactors where the esterification process is carried out under controlled temperature and pressure conditions. The process may also involve the use of solvents to enhance the reaction rate and improve the yield. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl acetyl ricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, butyl acetyl ricinoleate can be hydrolyzed to yield ricinoleic acid and butanol.
Transesterification: The ester group in butyl acetyl ricinoleate can be exchanged with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used.
Major Products Formed
Oxidation: Various oxidation products, depending on the specific conditions.
Hydrolysis: Ricinoleic acid and butanol.
Transesterification: New esters formed by exchanging the butyl group with another alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl stearate
- Butyl oleate
- Methyl ricinoleate
- Ethyl ricinoleate
Uniqueness
Butyl acetyl ricinoleate is unique due to its specific combination of the butyl group and the acetylated ricinoleic acid. This combination imparts distinct emollient and conditioning properties, making it particularly suitable for use in personal care products. Compared to similar compounds, butyl acetyl ricinoleate offers a balance of hydrophobic and hydrophilic characteristics, enhancing its ability to interact with both water and oil phases in formulations .
Propriétés
IUPAC Name |
butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWFIPLBFJGWSR-AONZOJHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883328 | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-04-5 | |
| Record name | Butyl acetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl O-acetylricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C4J38313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl acetyl ricinoleate in the shock resisting epoxy resin composite material?
A1: While the paper [] doesn't explicitly detail the specific function of each component, it states that the novel epoxy resin composite material exhibits "good rigidity, good strength, good impact resistance" []. This suggests that Butyl acetyl ricinoleate, alongside other components like sludge, glass fiber, and triethoxysilane, likely contributes to the overall mechanical properties and enhanced impact resistance of the final composite material. Further research may elucidate the precise mechanism of action of Butyl acetyl ricinoleate within this complex matrix.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)











![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)

